(R)-(+)-Etomoxir sodium salt is a chemical compound widely employed in scientific research as a specific and irreversible inhibitor of Carnitine Palmitoyltransferase I (CPT-I) [, ]. CPT-I is a key regulatory enzyme responsible for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation [, ]. By inhibiting CPT-I, (R)-(+)-Etomoxir sodium salt effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby shifting cellular metabolism towards alternative energy sources like glucose and potentially impacting various metabolic pathways [, ].
(R)-(+)-Etomoxir sodium salt, with the Chemical Abstracts Service (CAS) number 828934-41-4, is a synthetic compound recognized primarily as an irreversible inhibitor of carnitine palmitoyltransferase I (CPT1). This enzyme plays a crucial role in the transport of fatty acids into mitochondria for beta-oxidation. The compound is notable for its ability to inhibit fatty acid oxidation and has been studied extensively for its metabolic implications in various biological systems .
(R)-(+)-Etomoxir sodium salt is classified as an oxirane carboxylic acid derivative. It is synthesized for research purposes and is not intended for therapeutic use in humans or animals. The compound is supplied by various chemical manufacturers, including Cayman Chemical and Tocris Bioscience, with a purity level typically exceeding 98% .
The synthesis of (R)-(+)-Etomoxir sodium salt involves several steps, beginning with the preparation of the oxirane ring structure. A common method includes the reaction of a suitable precursor with chlorophenoxy hexyl derivatives under controlled conditions to form the desired product.
One notable approach is the radiochemical synthesis aimed at producing radioiodinated etomoxir for diagnostic metabolic studies, which highlights its potential applications in metabolic imaging . The general synthetic route can be summarized as follows:
The final product is characterized by its crystalline solid form, which can be dissolved in various solvents such as dimethyl sulfoxide and ethanol for laboratory use .
The molecular formula of (R)-(+)-Etomoxir sodium salt is C15H18ClNaO4, with a molecular weight of approximately 320.74 g/mol. Its structure features an oxirane ring attached to a hexyl chain with a chlorophenoxy substituent, which contributes to its biological activity.
The structural integrity is crucial for its interaction with CPT1 and subsequent inhibition of fatty acid metabolism .
(R)-(+)-Etomoxir sodium salt primarily functions by inhibiting CPT1, thereby blocking the transport of long-chain fatty acids into mitochondria. This inhibition results in decreased beta-oxidation and altered metabolic pathways:
These reactions have significant implications for energy metabolism and lipid biosynthesis.
The mechanism of action of (R)-(+)-Etomoxir sodium salt involves its role as an irreversible inhibitor of CPT1. By binding to this enzyme, it prevents the conversion of fatty acyl-CoA into acylcarnitine, which is essential for mitochondrial transport:
(R)-(+)-Etomoxir sodium salt exhibits several important physical and chemical properties:
These properties are essential for its handling in laboratory settings.
(R)-(+)-Etomoxir sodium salt is primarily utilized in research settings to study metabolic processes related to fatty acid oxidation. Its applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3